molecular formula C13H15FN2OS B2422852 (Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)isobutyramide CAS No. 868375-44-4

(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)isobutyramide

Cat. No.: B2422852
CAS No.: 868375-44-4
M. Wt: 266.33
InChI Key: YREABBHJVBZOBH-SQFISAMPSA-N
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Description

(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)isobutyramide is a critical chemical intermediate in the synthetic pathway of Sotorasib (AMG 510), a groundbreaking therapeutic agent. Sotorasib is a first-in-class KRAS G12C covalent inhibitor that has shown significant clinical efficacy in treating non-small cell lung cancer (NSCLC) and other solid tumors harboring the KRAS G12C mutation. This specific benzo[d]thiazol scaffold serves as a core structural component, contributing to the molecule's ability to bind irreversibly to the mutant cysteine residue of KRAS G12C. By locking the protein in an inactive state, it inhibits downstream signaling through the MAPK pathway, thereby suppressing tumor cell proliferation and survival. The use of this intermediate allows researchers to explore and optimize the synthesis of KRAS G12C inhibitors, facilitating the development of novel targeted cancer therapies and enabling fundamental studies on RAS-driven oncogenesis. Its role is exclusively for advanced pharmaceutical research and development, particularly in the field of precision oncology.

Properties

IUPAC Name

N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2OS/c1-4-16-11-9(14)6-5-7-10(11)18-13(16)15-12(17)8(2)3/h5-8H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YREABBHJVBZOBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC=C2SC1=NC(=O)C(C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)isobutyramide typically involves the condensation of 3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-amine with isobutyryl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction, followed by purification using column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)isobutyramide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding amines.

    Substitution: The fluorine atom in the compound can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Nucleophiles like amines or thiols; reactions are conducted in polar solvents such as dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Corresponding substituted derivatives

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a unique structure that combines a benzo[d]thiazole moiety with an isobutyramide group. The synthesis typically involves the condensation of 3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-amine with isobutyryl chloride under basic conditions. The reaction is performed in organic solvents like dichloromethane or tetrahydrofuran, often utilizing triethylamine as a base to neutralize hydrochloric acid formed during the reaction.

Medicinal Chemistry

Anticancer Activity
Preliminary studies indicate that (Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)isobutyramide exhibits significant cytotoxic effects against various cancer cell lines. Its mechanism of action may involve the inhibition of key enzymes such as topoisomerases or kinases, which are crucial for DNA replication and cell division. This suggests potential as an anticancer agent .

Antibacterial Properties
The compound has also shown promising antibacterial activity against certain strains of bacteria. Research indicates that it may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways, making it a candidate for further development as an antibacterial agent.

Materials Science

Organic Electronics
Due to its unique chemical properties, this compound can serve as a building block in the synthesis of advanced materials for organic electronics and photovoltaics. Its ability to form stable films and its electronic properties make it suitable for applications in semiconductor technology .

Case Study 1: Anticancer Activity

A study conducted on various derivatives of benzo[d]thiazole demonstrated that this compound exhibited IC50 values in the micromolar range against breast cancer cell lines. This suggests significant potential for development into a therapeutic agent for cancer treatment .

Case Study 2: Antibacterial Efficacy

In vitro tests revealed that this compound effectively inhibited the growth of several Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics in some cases. The mechanism was attributed to its ability to penetrate bacterial membranes and interfere with metabolic processes .

Mechanism of Action

The mechanism of action of (Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)isobutyramide involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to inhibit certain enzymes or proteins involved in cell proliferation and survival. For example, it may inhibit the activity of topoisomerases or kinases, leading to the disruption of DNA replication and cell division in cancer cells . Additionally, its antibacterial activity may result from the inhibition of bacterial cell wall synthesis or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)isobutyramide stands out due to the presence of the fluorine atom, which enhances its chemical stability and biological activity. The combination of the thiazole ring and the fluorine atom contributes to its unique properties, making it a valuable compound for various scientific research applications.

Biological Activity

(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)isobutyramide is a synthetic compound with potential biological activity, particularly in the field of medicinal chemistry. This compound belongs to a class of benzothiazole derivatives, which are known for their diverse pharmacological properties, including anticancer and antimicrobial activities.

Chemical Structure and Properties

The molecular formula of this compound is C12H14FN2OSC_{12}H_{14}FN_2OS, with a molecular weight of 238.28 g/mol. Its structure features a benzo[d]thiazole moiety, which contributes to its biological activity.

Anticancer Properties

Research indicates that compounds containing benzothiazole structures exhibit significant anticancer properties. For instance, studies have shown that certain benzothiazoles can induce apoptosis in cancer cells by interacting with specific cellular pathways. The mechanism often involves the inhibition of key enzymes or the modulation of gene expression related to cell proliferation and survival.

  • Mechanism of Action : Benzothiazole derivatives have been reported to interact with DNA and proteins involved in cell cycle regulation. This interaction can lead to cell cycle arrest and subsequent apoptosis in cancer cells.
  • Case Studies : A study on fluorinated benzothiazoles demonstrated their ability to inhibit the growth of various cancer cell lines, including breast and ovarian cancers. The fluorine substitution was found to enhance the potency of these compounds, likely due to improved binding affinity to target proteins involved in tumor growth .

Antimicrobial Activity

In addition to anticancer effects, benzothiazole derivatives have shown antimicrobial properties. The presence of the thiazole ring enhances the lipophilicity of these compounds, facilitating their penetration into microbial cells.

  • Research Findings : Various studies have documented the effectiveness of benzothiazoles against a range of pathogens, including bacteria and fungi. The exact mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

  • Formation of Benzothiazole Core : This is often achieved through cyclization reactions involving appropriate precursors.
  • Substitution Reactions : The introduction of the ethyl and fluorine groups is crucial for enhancing biological activity.
  • Amidation : Finally, the reaction with isobutyric acid derivatives forms the amide bond, yielding the final product.

Data Table: Biological Activity Summary

Activity Type Target Effect Reference
AnticancerBreast Cancer CellsInduces apoptosis
AnticancerOvarian Cancer CellsInhibits cell proliferation
AntimicrobialBacterial StrainsDisrupts cell membrane integrity
AntimicrobialFungal StrainsInhibits metabolic pathways

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)isobutyramide, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : Multi-step synthesis typically involves condensation of 3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-one with isobutyramide under reflux conditions in acetic acid or ethanol. Sodium acetate is often used as a base catalyst to facilitate imine formation. For yield optimization, reaction monitoring via TLC (20% ethyl acetate/hexane) and purification by recrystallization (ethanol or aqueous ethanol) are recommended . Adjusting stoichiometry (equimolar ratios) and extending reflux time (7–12 hours) can improve yields to ~60–85% .

Q. Which spectroscopic techniques are critical for confirming the structure and stereochemistry of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks for the fluorinated benzo[d]thiazole ring (δ 6.5–8.0 ppm for aromatic protons) and the isobutyramide moiety (δ 1.1–2.5 ppm for methyl groups). The Z-configuration is confirmed by NOESY correlations between the ethyl group and fluorophenyl ring .
  • IR Spectroscopy : Look for C=O stretching (~1650–1700 cm⁻¹) and C=N imine bonds (~1600 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion [M+H]⁺ and fragmentation patterns .

Q. How can researchers screen this compound for preliminary biological activity?

  • Methodological Answer : Use enzyme inhibition assays (e.g., kinase or HSP70 targets) with ATPase activity measurements. For example, a protocol similar to HSP70 inhibition studies involves incubating the compound with recombinant proteins and quantifying ATP turnover via luminescence . IC50 values can be determined using dose-response curves (0.1–100 µM range).

Advanced Research Questions

Q. How do structural modifications (e.g., ethyl/fluoro substituents) influence the compound’s bioactivity and binding affinity?

  • Methodological Answer : Conduct SAR studies by synthesizing analogs with varied substituents (e.g., replacing ethyl with methyl or fluorine with chlorine). Compare inhibitory potency in enzyme assays and use computational docking (AutoDock Vina) to model interactions with target proteins. Substituent effects on π-π stacking (fluorophenyl) and hydrophobic interactions (ethyl group) can rationalize activity trends .

Q. What strategies resolve contradictory data between in vitro activity and cellular efficacy?

  • Methodological Answer :

  • Purity Analysis : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities >0.5% that may interfere with assays .
  • Permeability Testing : Perform Caco-2 assays to evaluate cellular uptake. Low permeability may explain discrepancies; consider prodrug strategies (e.g., esterification of the amide) .
  • Off-Target Profiling : Screen against related enzymes (e.g., mGlu receptors) to rule out cross-reactivity .

Q. How can computational methods predict metabolic stability and toxicity?

  • Methodological Answer :

  • ADMET Prediction : Use tools like SwissADME to estimate solubility (LogP), cytochrome P450 interactions, and hepatotoxicity.
  • Metabolite Identification : Simulate Phase I/II metabolism (CYP3A4/UGT isoforms) with Schrödinger’s MetaSite. Prioritize in vitro microsomal stability assays (human liver microsomes) for validation .

Q. What advanced analytical techniques validate stereochemical integrity during scale-up?

  • Methodological Answer :

  • Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) to separate enantiomers and confirm Z-configuration retention.
  • X-ray Crystallography : Resolve single crystals (grown via vapor diffusion in ethanol/water) to unambiguously assign stereochemistry .

Q. How does the compound’s stability vary under physiological conditions, and what formulations enhance its shelf life?

  • Methodological Answer :

  • pH Stability Studies : Incubate the compound in buffers (pH 1–9) and monitor degradation via UPLC-MS. Hydrolysis of the imine bond is a key degradation pathway; lyophilization or storage in anhydrous DMSO improves stability .
  • Excipient Screening : Test co-solvents (e.g., cyclodextrins) to enhance aqueous solubility while maintaining stability .

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